- Preparation of riluzole prodrugs and methods of their use in treating various diseases including neurological diseases and cancer, United States, , ,
Cas no 95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate)

95034-05-2 structure
اسم المنتج:tert-butyl N-(2-amino-2-methyl-propyl)carbamate
كاس عدد:95034-05-2
وسط:C9H20N2O2
ميغاواط:188.267302513123
MDL:MFCD11040212
CID:1985683
PubChem ID:17909918
tert-butyl N-(2-amino-2-methyl-propyl)carbamate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Tert-butyl N-(2-amino-2-methylpropyl)carbamate
- AG-H-91685
- AGN-PC-01MXO1
- PubChem23422
- 1-tert-Butyloxycarbonylamino-2-methyl-2-propylamine
- 1,2-diamino-N-(tert-butyloxycarbonyl)-1,1'-dimethylethane
- tert-butyl (2-amino-2-methylpropyl)carbamate
- AC1Q1NMO
- H-Dadme-Boc
- CTK5H7318
- (2-amino-2-methyl-propyl)-carbamic acid tert-butyl ester
- tert-butyl (2-amino-2-methyl-1-propyl)carbamate
- (2-amino-2-methylpropyl)carbamic acid tert-butyl ester
- 1-N-Boc-2-methylpropane-1,2-diamine
- 1,1-Dimethylethyl N-(2-amino-2-methylpropyl)carbamate (ACI)
- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester (9CI)
- 1-((tert-Butoxycarbonyl)amino)-2-methyl-2-aminopropane
- 1-tert-Butoxycarbonylamino-2-methyl-2-propanamine
- N-(2-Amino-2-methylpropyl)-N-(tert-butoxycarbonyl)amine
- N-(2-Amino-2-methylpropyl)carbamate tert-butyl ester
- N-(2-Amino-2-methylpropyl)carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)-2-methyl-1,2-propanediamine
- tert-butyl N-(2-amino-2-methyl-propyl)carbamate
- 95034-05-2
- DTXSID60591565
- Carbamic acid, (2-amino-2-methylpropyl)-, 1,1-dimethylethyl ester
- BS-13868
- SB40187
- N1-Boc-2-methyl-1,2-propanediamine
- t-butyl (2-amino-2-methyl-1-propyl)carbamate
- n-(2-amino-2-methylpropyl)(tert-butoxy)carboxamide
- tert-Butyl (2-Amino-2-methylpropyl)-carbamate
- Z1083217742
- VDA03405
- DB-080166
- SY186730
- tert-Butyl(2-amino-2-methylpropyl)carbamate
- AKOS006283671
- tert-butyl 2-amino-2-methylpropylcarbamate
- MFCD11040212
- EN300-68883
- KCBBEHBEAPOBSC-UHFFFAOYSA-N
- SCHEMBL854272
-
- MDL: MFCD11040212
- نواة داخلي: 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12)
- مفتاح Inchi: KCBBEHBEAPOBSC-UHFFFAOYSA-N
- ابتسامات: O=C(NCC(C)(C)N)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 188.152477885g/mol
- النظائر كتلة واحدة: 188.152477885g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 5
- تعقيدات: 183
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.6
- طوبولوجي سطح القطب: 64.4Ų
tert-butyl N-(2-amino-2-methyl-propyl)carbamate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Keep in dark place,Sealed in dry,2-8°C(BD248560)
tert-butyl N-(2-amino-2-methyl-propyl)carbamate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68883-10.0g |
tert-butyl N-(2-amino-2-methylpropyl)carbamate |
95034-05-2 | 95.0% | 10.0g |
$691.0 | 2025-03-21 | |
Enamine | EN300-68883-0.25g |
tert-butyl N-(2-amino-2-methylpropyl)carbamate |
95034-05-2 | 95.0% | 0.25g |
$40.0 | 2025-03-21 | |
abcr | AB523650-1g |
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |
95034-05-2 | 97% | 1g |
€189.60 | 2025-02-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1055-25g |
(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |
95034-05-2 | 97% | 25g |
¥13902.86 | 2025-01-21 | |
abcr | AB523650-5 g |
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |
95034-05-2 | 97% | 5g |
€501.60 | 2023-07-10 | |
abcr | AB523650-1 g |
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |
95034-05-2 | 97% | 1g |
€184.90 | 2023-07-10 | |
eNovation Chemicals LLC | Y1122366-5g |
(2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester |
95034-05-2 | 95% | 5g |
$665 | 2024-07-28 | |
Enamine | EN300-68883-5.0g |
tert-butyl N-(2-amino-2-methylpropyl)carbamate |
95034-05-2 | 95.0% | 5.0g |
$351.0 | 2025-03-21 | |
abcr | AB523650-100 mg |
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, 97%; . |
95034-05-2 | 97% | 100MG |
€99.10 | 2023-07-10 | |
eNovation Chemicals LLC | D655899-1G |
tert-butyl N-(2-amino-2-methyl-propyl)carbamate |
95034-05-2 | 97% | 1g |
$105 | 2024-07-21 |
tert-butyl N-(2-amino-2-methyl-propyl)carbamate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 20 h, 0 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: 1,4-Dioxane ; 18 h, rt
المراجع
- Preparation of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles as TGF-β signal transduction inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 20 h, 0 °C
المراجع
- Preparation of riluzole prodrugs and pharmacokinetic and pharmacological profiles thereof, United States, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 20 h, 0 °C
المراجع
- Preparation of riluzole prodrugs and pharmacokinetic profile and pharmacological use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Chloroform ; 0 °C; 0 °C → rt; 12 h, rt
المراجع
- Helical complexes containing diamide-bridged benzene-o-dithiolato/catecholato ligandsChemistry - A European Journal, 2007, 13(8), 2344-2357,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; cooled; 12 h, 0 °C
المراجع
- Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents in preferential stabilization of Z/E-rotamersOrganic & Biomolecular Chemistry, 2021, 19(29), 6534-6545,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: Ethanol ; overnight, reflux
المراجع
- Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonatesSynthesis, 2002, (15), 2195-2202,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Solvents: Ethanol ; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 12
المراجع
- Preparation of indole derivatives useful as PPAR activators, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Dichloromethane ; -55 °C; < -40 °C; 2 h, -50 - -40 °C; 2.5 h, -40 °C → rt; 1 h, rt
المراجع
- Preparation of oxopyridazinyl derivatives with inhibitory activity against beta-adrenergic receptors and phosphodiesterase, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C; 3.5 h, 0 °C; 2.5 h, rt
المراجع
- Influence of achiral units with gem-dimethyl substituents on the helical character of aliphatic oligourea foldamersChemical Communications (Cambridge, 2013, 49(67), 7415-7417,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Solvents: Ethanol ; overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
المراجع
- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Solvents: Isopropanol , Water ; 3 - 5 h, 0 - 10 °C
المراجع
- An advantageous process for preparing anagliptin and its novel crystalline form-H, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 20 h, 0 °C
المراجع
- Preparation of benzothiazole-containing prodrugs of riluzole and their use in mono- and combination therapy of diseases, United States, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ; 30 min, rt; 4 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
المراجع
- Synthesis method of alogliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 d, rt
المراجع
- Preparation of substituted oxopiperazine derivatives and analogs for use in the treatment of calcium channels- and sodium channels-mediated diseases such as pain and epilepsy, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Solvents: Dichloromethane
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
المراجع
- Chemoselective synthesis of protected polyamines and facile synthesis of polyamine derivatives using O-alkyl-O'-(N-succinimidyl) carbonatesOrganic Preparations and Procedures International, 1998, 30(3), 339-348,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Solvents: Dichloromethane ; 6 h, rt; 18 h, rt
المراجع
- Macrocyclic design strategies for small, stable parallel β-sheet scaffoldsJournal of the American Chemical Society, 2009, 131(23), 7970-7972,
tert-butyl N-(2-amino-2-methyl-propyl)carbamate Raw materials
- Tert-Butyl phenyl carbonate
- Di-tert-butyl dicarbonate
- tert-butyl 2,5-dioxopyrrolidin-1-yl carbonate
- 2-methylpropane-1,2-diamine
- N-(tert-Butoxycarbonyl)aniline
tert-butyl N-(2-amino-2-methyl-propyl)carbamate Preparation Products
tert-butyl N-(2-amino-2-methyl-propyl)carbamate الوثائق ذات الصلة
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
95034-05-2 (tert-butyl N-(2-amino-2-methyl-propyl)carbamate) منتجات ذات صلة
- 19858-50-5(2-(methylsulfanyl)pyrimidin-5-ylmethanol)
- 191019-22-4(1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone)
- 2870681-44-8(3-Azetidineacetic acid, 3-(1H-pyrazol-1-yl)-1-(2,2,2-trifluoroacetyl)- )
- 1214383-89-7(3-Fluoro-2-methoxybenzylamine hydrochloride)
- 102186-93-6(N-(2-fluorophenyl)-1H-Imidazole-5-carboxamide)
- 832737-13-0(5-(4-chloro-2-methylphenoxy)methylfuran-2-carbohydrazide)
- 2137545-21-0(Methyl 3-(4-amino-2-chlorophenyl)prop-2-ynoate)
- 1251688-96-6(N-(4-bromophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine)
- 1251546-99-2(N-(2-ethylphenyl)-2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)
- 1993367-42-2(trans-2-(3-phenylpropyl)aminocyclopentan-1-ol)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:95034-05-2)(2-AMINO-2-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:95034-05-2)tert-butyl N-(2-amino-2-methyl-propyl)carbamate

نقاء:99%/99%
كمية:5g/25g
الأسعار ($):281.0/984.0